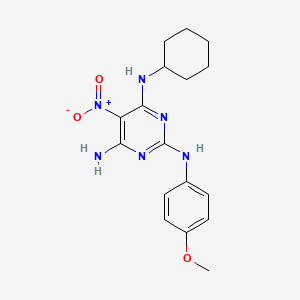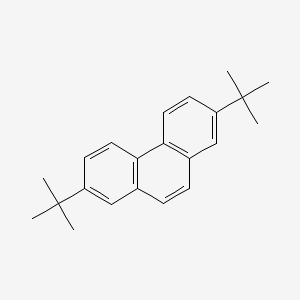
1,1,2,2,3,3-Hexamethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexamethylcyclopentane is a cycloalkane with the molecular formula C11H22. It is a derivative of cyclopentane where six hydrogen atoms are replaced by six methyl groups. This compound is part of a broader class of cycloalkanes, which are known for their ring structures composed entirely of carbon and hydrogen atoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Hexamethylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the methylating agent .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal-organic frameworks can facilitate the methylation of cyclopentane under controlled temperatures and pressures. These methods are designed to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3,3-Hexamethylcyclopentane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions can include halogenation, where halogens like chlorine or bromine replace one or more hydrogen atoms. The compound can also participate in oxidation reactions, although the presence of methyl groups makes it relatively resistant to oxidation compared to other hydrocarbons .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of light or a catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions.
Major Products:
Halogenation: Produces halogenated derivatives like 1-chloro-1,1,2,2,3,3-hexamethylcyclopentane.
Oxidation: Can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexamethylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on chemical reactivity and reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the transport of hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3-Hexamethylcyclopentane in chemical reactions involves the interaction of its methyl groups with various reagents. The presence of multiple methyl groups creates significant steric hindrance, which can influence the compound’s reactivity and the pathways it follows during reactions. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane: The parent compound with no methyl substitutions.
1,1,2,2-Tetramethylcyclopentane: A derivative with four methyl groups.
Cyclohexane: A six-membered ring analog with similar properties but different ring strain and stability.
Uniqueness: 1,1,2,2,3,3-Hexamethylcyclopentane is unique due to its high degree of methyl substitution, which imparts distinct steric and electronic properties. These properties make it a valuable compound for studying the effects of steric hindrance and for applications requiring hydrophobic interactions .
Eigenschaften
CAS-Nummer |
88967-59-3 |
|---|---|
Molekularformel |
C11H22 |
Molekulargewicht |
154.29 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexamethylcyclopentane |
InChI |
InChI=1S/C11H22/c1-9(2)7-8-10(3,4)11(9,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
DSXXUMJHNVWJLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


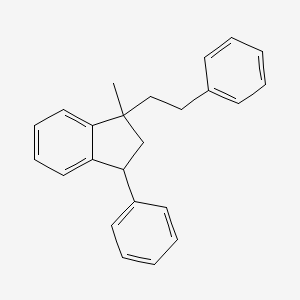


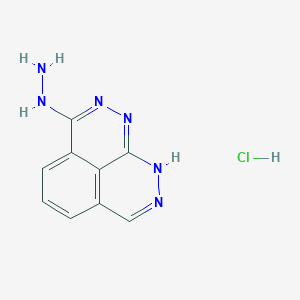
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
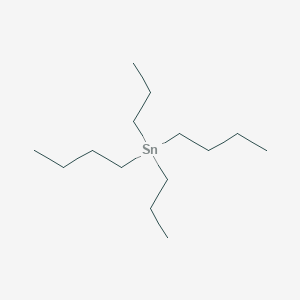
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
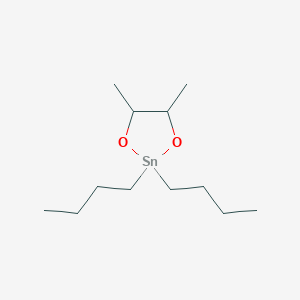
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
